Cpmh-opp
Cpmh-opp
Brand Name:
Vulcanchem
CAS No.:
155330-43-1
VCID:
VC21158184
InChI:
InChI=1S/C10H18O7P2/c1-9(3-2-4-10-5-6-10)7-8-16-19(14,15)17-18(11,12)13/h4,7H,2-3,5-6,8H2,1H3,(H,14,15)(H2,11,12,13)/b9-7+
SMILES:
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1
Molecular Formula:
C10H18O7P2
Molecular Weight:
312.19 g/mol
Cpmh-opp
CAS No.: 155330-43-1
Cat. No.: VC21158184
Molecular Formula: C10H18O7P2
Molecular Weight: 312.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155330-43-1 |
|---|---|
| Molecular Formula | C10H18O7P2 |
| Molecular Weight | 312.19 g/mol |
| IUPAC Name | [(E)-6-cyclopropylidene-3-methylhex-2-enyl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C10H18O7P2/c1-9(3-2-4-10-5-6-10)7-8-16-19(14,15)17-18(11,12)13/h4,7H,2-3,5-6,8H2,1H3,(H,14,15)(H2,11,12,13)/b9-7+ |
| Standard InChI Key | CBQMAJDOQMZKMG-VQHVLOKHSA-N |
| Isomeric SMILES | C/C(=C\COP(=O)(O)OP(=O)(O)O)/CCC=C1CC1 |
| SMILES | CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1 |
| Canonical SMILES | CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator